(D-VAL22)-BIG ENDOTHELIN-1 FRAGMENT (16-38) (HUMAN) (D-VAL22)-BIG ENDOTHELIN-1 FRAGMENT (16-38) (HUMAN)
Brand Name: Vulcanchem
CAS No.: 158884-64-1
VCID: VC0124963
InChI: InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N
Molecular Formula: C119H180N32O33
Molecular Weight: 2586.94

(D-VAL22)-BIG ENDOTHELIN-1 FRAGMENT (16-38) (HUMAN)

CAS No.: 158884-64-1

Main Products

VCID: VC0124963

Molecular Formula: C119H180N32O33

Molecular Weight: 2586.94

(D-VAL22)-BIG ENDOTHELIN-1 FRAGMENT (16-38) (HUMAN) - 158884-64-1

CAS No. 158884-64-1
Product Name (D-VAL22)-BIG ENDOTHELIN-1 FRAGMENT (16-38) (HUMAN)
Molecular Formula C119H180N32O33
Molecular Weight 2586.94
IUPAC Name 4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)
Standard InChIKey CXASSAGAFULBLQ-YIXINZAHSA-N
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N
PubChem Compound 155887375
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator